2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde
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Description
“2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H6F4O . It is a type of fluorinated building block .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFc1cc(ccc1C=O)C(F)(F)F
. This indicates that the compound has a benzene ring with a fluorine atom and a trifluoromethyl group attached to it, along with a formyl group. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.14 . Other properties such as boiling point, density, and refractive index are not available for this specific compound, but for a similar compound “2-Fluoro-4-(trifluoromethyl)benzaldehyde”, the boiling point is 118-119 °C, the density is 1.41 g/mL at 25 °C, and the refractive index is 1.45 .Scientific Research Applications
Chemical Synthesis and Catalysis
One study describes the use of benzaldehydes, including 2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde, in a Pd-catalyzed, ortho C-H methylation and fluorination process. This method employs orthanilic acids as transient directing groups, showcasing a novel approach to modifying benzaldehyde derivatives (Xiao-Yang Chen & E. J. Sorensen, 2018).
Material Science
Research into fluorinated microporous polymers reveals the utilization of various benzaldehydes, including fluorinated derivatives, for creating networks with significant CO2 adsorption capabilities. These findings indicate the potential of fluorinated benzaldehydes in developing advanced materials for environmental applications (Guiyang Li et al., 2016).
Pharmaceutical Chemistry
A study on the synthesis of fluorinated analogues of combretastatin A-4, a potent anticancer agent, highlights the critical role of fluorinated benzaldehydes in creating new therapeutic molecules. This work exemplifies the integration of fluorinated compounds in drug development to enhance biological activity (N. Lawrence et al., 2003).
Organometallic and Catalytic Applications
Further research demonstrates the application of fluorinated benzaldehydes in organometallic chemistry, such as the development of ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This method facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, underscoring the compound's utility in complex molecule construction (Yong Wu et al., 2021).
Analytical Chemistry
The compound's relevance extends to analytical chemistry, where it contributes to the development of novel reagents for high-sensitivity chromatographic analysis. Its use in synthesizing fluorescent derivatives for detecting primary amines showcases its utility in enhancing analytical methodologies (S. C. Beale et al., 1989).
Properties
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVWWSHFNWJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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